Tetra-O-benzoyl-beta-L-rhamnopyranose

Description

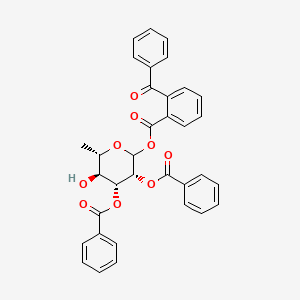

Tetra-O-benzoyl-β-L-rhamnopyranose is a fully benzoylated derivative of L-rhamnose, a 6-deoxy hexose commonly found in plant glycosides and bacterial polysaccharides. The compound features benzoyl groups at the 2-, 3-, 4-, and 6-positions of the pyranose ring, which serve as protective groups during synthetic glycosylation reactions. Its β-anomeric configuration and L-sugar stereochemistry distinguish it from more common D-sugar derivatives, making it valuable for synthesizing enantioselective bioactive molecules .

Properties

Molecular Formula |

C34H28O9 |

|---|---|

Molecular Weight |

580.6 g/mol |

IUPAC Name |

[(3R,4R,5S,6S)-3,4-dibenzoyloxy-5-hydroxy-6-methyloxan-2-yl] 2-benzoylbenzoate |

InChI |

InChI=1S/C34H28O9/c1-21-27(35)29(41-31(37)23-15-7-3-8-16-23)30(42-32(38)24-17-9-4-10-18-24)34(40-21)43-33(39)26-20-12-11-19-25(26)28(36)22-13-5-2-6-14-22/h2-21,27,29-30,34-35H,1H3/t21-,27-,29+,30+,34?/m0/s1 |

InChI Key |

CXIFLPXQTOOBQD-HEYZEUQUSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetra-O-benzoyl-beta-L-rhamnopyranose typically involves the benzoylation of L-rhamnoseThe reaction is carried out under controlled conditions to ensure the selective benzoylation of the hydroxyl groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tetra-O-benzoyl-beta-L-rhamnopyranose undergoes various chemical reactions, including:

Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield L-rhamnose.

Substitution: The benzoyl groups can be replaced with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

Hydrolysis: L-rhamnose and benzoic acid.

Substitution: Various substituted rhamnopyranose derivatives depending on the nucleophile used.

Scientific Research Applications

Tetra-O-benzoyl-beta-L-rhamnopyranose has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of glycosides and other carbohydrate derivatives.

Biology: Studied for its potential role in modulating biological processes due to its structural similarity to naturally occurring sugars.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes

Mechanism of Action

The mechanism of action of Tetra-O-benzoyl-beta-L-rhamnopyranose is primarily related to its ability to interact with biological molecules. The benzoyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various molecular targets, including enzymes and receptors, to modulate biological processes. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between Tetra-O-benzoyl-β-L-rhamnopyranose and related compounds:

Key Observations:

- Protecting Group Chemistry: Benzoyl groups (esters) offer greater stability under acidic conditions compared to acetyl groups, which are more labile under basic conditions. Benzyl groups (ethers), as in 2,3,4-Tri-O-benzyl-β-D-arabinopyranose, require hydrogenolysis for removal, contrasting with the base-sensitive benzoyl esters .

- Stereochemical Impact: The β-L configuration of Tetra-O-benzoyl-β-L-rhamnopyranose enables access to rare enantiomers in natural product synthesis, unlike D-sugar derivatives like 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose .

- Solubility: Benzoylated compounds exhibit lower solubility in polar solvents compared to acetylated analogs (e.g., 1,2,3,4-Tetra-O-acetyl-β-D-xylopyranose), influencing their use in reaction solvents .

Reactivity in Glycosylation Reactions

Tetra-O-benzoyl-β-L-rhamnopyranose is often employed as a glycosyl donor due to the electron-withdrawing benzoyl groups, which stabilize the oxocarbenium ion intermediate during glycosylation. In contrast:

- Acetylated Derivatives: 1,2,3,4-Tetra-O-acetyl-β-D-xylopyranose undergoes faster hydrolysis but is less stable in long-term storage, limiting its utility in multi-step syntheses .

- Benzylated Derivatives: 2,3,4-Tri-O-benzyl-β-D-arabinopyranose requires harsher deprotection conditions, making it less suitable for acid-sensitive substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.